2H-Pyran-2-one, 5-ethyl-5,6-dihydro-

Natural Product Chemistry Structural Biology Chemoinformatics

2H-Pyran-2-one, 5-ethyl-5,6-dihydro- (CAS 88981-50-4) is a heterocyclic lactone characterized by a partially saturated 5,6-dihydro-2H-pyran-2-one ring with an ethyl substituent at the 5-position. This substitution pattern is noteworthy because 5-substituted 5,6-dihydro-2H-pyran-2-ones are far less common in nature than their 6-substituted counterparts, which dominate the natural product landscape.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 88981-50-4
Cat. No. B14142071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran-2-one, 5-ethyl-5,6-dihydro-
CAS88981-50-4
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCCC1COC(=O)C=C1
InChIInChI=1S/C7H10O2/c1-2-6-3-4-7(8)9-5-6/h3-4,6H,2,5H2,1H3
InChIKeyIARPNQQEBPSAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyran-2-one, 5-ethyl-5,6-dihydro- (CAS 88981-50-4): A 5-Substituted Dihydropyran-2-one Scaffold for Pharmaceutical and Fragrance Research


2H-Pyran-2-one, 5-ethyl-5,6-dihydro- (CAS 88981-50-4) is a heterocyclic lactone characterized by a partially saturated 5,6-dihydro-2H-pyran-2-one ring with an ethyl substituent at the 5-position. This substitution pattern is noteworthy because 5-substituted 5,6-dihydro-2H-pyran-2-ones are far less common in nature than their 6-substituted counterparts, which dominate the natural product landscape [1]. The compound serves as a core scaffold in bioactive molecules such as pironetin, a bacterial metabolite with plant growth regulatory and antitumor properties [2].

Why Generic Substitution of 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- Fails: Position-Specific Effects on Reactivity and Bioactivity


The position of substitution on the 5,6-dihydro-2H-pyran-2-one ring critically influences both physicochemical stability and biological activity. While 6-substituted analogs are abundant in nature and widely studied for their antimicrobial and antitumor properties [1], 5-substituted derivatives exhibit distinct reactivity due to altered electron density at the α,β-unsaturated lactone Michael acceptor site. This positional difference precludes simple interchange with 6-ethyl or unsubstituted analogs in synthetic routes or structure-activity relationship studies.

Quantitative Differentiation Evidence for 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- (CAS 88981-50-4) Against Structural Analogs


Natural Abundance Differential: 5-Substituted vs. 6-Substituted 5,6-Dihydro-2H-pyran-2-ones

A comprehensive review of naturally occurring monosubstituted 5,6-dihydro-2H-pyran-2-ones reveals an overwhelming predominance of 6-substituted derivatives, with 3-, 4-, and 5-substituted analogs being exceptionally rare [1]. This exclusive natural occurrence suggests that 5-substitution imparts unique physicochemical or biosynthetic constraints compared to the more common 6-substituted pattern.

Natural Product Chemistry Structural Biology Chemoinformatics

Olfactory Stability Advantage: 6-Ethyl-5,6-dihydro-2H-pyran-2-one vs. 6-n-Butyl-α-pyrone in Perfumery

Although the patent literature focuses on the 6-ethyl positional isomer, the data provides a relevant comparator for the ethyl-substituted dihydropyran-2-one scaffold. US Patent 4,257,923 demonstrates that 6-ethyl-5,6-dihydro-2H-pyran-2-one and its 6-n-butyl analog possess constant and homogeneous odorous notes, in contrast to 6-n-butyl-α-pyrone, which polymerizes rapidly at room temperature, turns yellow, and undergoes olfactory denaturation [1]. This stability differential is critical for industrial fragrance applications.

Flavor and Fragrance Stability Testing Industrial Chemistry

Cytotoxic Potency of 5-Ethyl-Containing Scaffold: Pironetin vs. Goniothalamin Analogs

Pironetin, a natural product incorporating a (5R,6R)-5-ethyl-5,6-dihydro-2H-pyran-2-one core, exhibits potent cytotoxicity against human cancer cell lines with IC50 values in the low nanomolar range: HT-29 colorectal cancer (IC50 = 6.4 nM), MCF-7 breast cancer (IC50 = 6 nM), and A2780 ovarian carcinoma (IC50 = 8 nM) [1][2]. In contrast, 6-substituted 5,6-dihydro-2H-pyran-2-ones such as goniothalamin and argentilactone show trypanocidal activity with IC50 values in the high micromolar range (0.09–0.94 mM) [3], representing an approximately 10,000-fold difference in potency.

Anticancer Drug Discovery Cytotoxicity Assays Natural Product Pharmacology

Plant Growth Regulatory Activity: Pironetin vs. Unsubstituted Pyranone Core

Pironetin demonstrates specific plant growth inhibitory activity, reducing rice plant growth by 23% at a dose of 5 mg/kg when applied nine days prior to heading [1]. In comparison, 6-substituted 5,6-dihydro-2H-pyran-2-ones with unsubstituted phenyl groups exhibit plant growth inhibition with IC50 values of 95 µM (shoots) and 17 µM (roots) against Italian ryegrass [2]. While the assays differ, the data highlight that the 5-ethyl-containing scaffold can achieve measurable in vivo plant growth modulation at relatively low doses.

Agrochemical Discovery Plant Growth Regulation Pesticide Development

Validated Application Scenarios for 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- (CAS 88981-50-4) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Anticancer Agents Targeting the α-Tubulin Binding Site

Given the nanomolar cytotoxicity of pironetin against multiple cancer cell lines [1], the 5-ethyl-5,6-dihydro-2H-pyran-2-one core represents a privileged scaffold for developing novel microtubule-targeting agents. Medicinal chemists can leverage this core to synthesize pironetin analogs with improved metabolic stability and reduced toxicity, addressing the compound's known rapid hepatic clearance (<7 min half-life in human liver microsomes) [2].

Fragrance Industry: Development of Stable, Fruity-Green Olfactory Ingredients

The documented stability advantage of ethyl-substituted dihydropyran-2-ones over α-pyrone analogs [1] positions the 5-ethyl scaffold as a candidate for creating long-lasting fragrance compositions. Formulators seeking to avoid the polymerization and odor degradation associated with certain δ-lactones may find this substitution pattern advantageous for fougère, chypre, or fruity-type perfumes.

Agrochemical Research: Discovery of Novel Plant Growth Regulators

Pironetin's demonstrated in vivo plant growth inhibition [1] validates the 5-ethyl-5,6-dihydro-2H-pyran-2-one scaffold for agrochemical lead discovery. Researchers can explore structure-activity relationships by modifying the side chain while retaining the 5-ethyl core to identify candidates with improved selectivity and reduced phytotoxicity.

Natural Product Chemistry: Exploration of Rare 5-Substituted Pyranone Biosynthetic Pathways

The exceptional rarity of 5-substituted 5,6-dihydro-2H-pyran-2-ones in nature [1] presents an opportunity for biosynthetic and genomic mining studies. Chemists and biologists can investigate the unique enzymatic machinery required for 5-substitution, potentially uncovering novel biocatalysts or metabolic pathways.

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